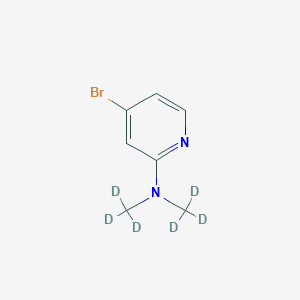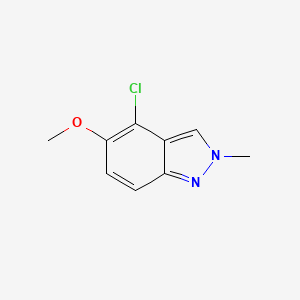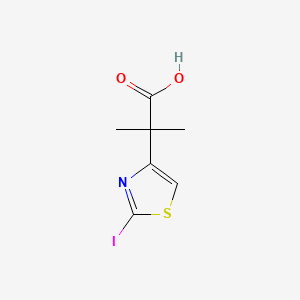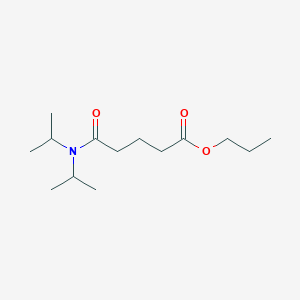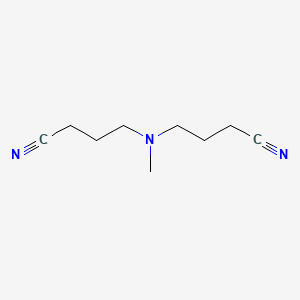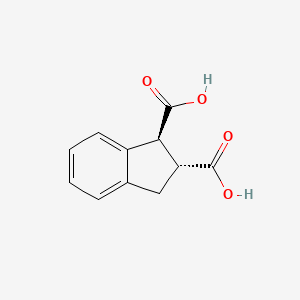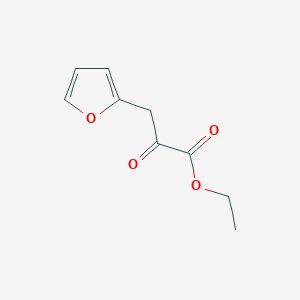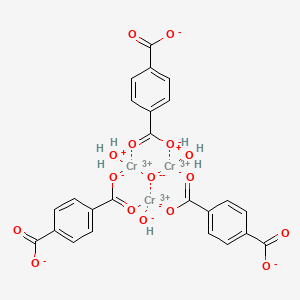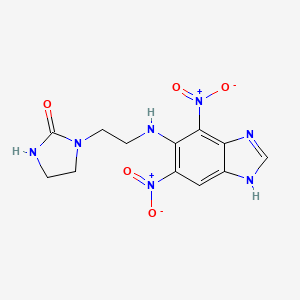
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- is a complex organic compound that features both imidazolidinone and benzimidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- typically involves multiple steps. One common approach is the direct incorporation of the carbonyl group into 1,2-diamines. This method involves the reaction of a suitable diamine with a carbonyl-containing reagent under controlled conditions . Another approach is the diamination of olefins, which involves the addition of nitrogen groups to an olefinic substrate . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable methods for synthesizing this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal catalysis and organocatalysis to facilitate the reactions. These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as nitro and amino groups, which are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- include other imidazolidinones and benzimidazoles. Examples include 1,3-Dimethyl-2-imidazolidinone, which is a polar solvent and Lewis base, and benzimidazole derivatives that are used in various pharmaceutical applications .
Uniqueness: What sets 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- apart from similar compounds is its unique combination of imidazolidinone and benzimidazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Eigenschaften
CAS-Nummer |
72766-40-6 |
|---|---|
Molekularformel |
C12H13N7O5 |
Molekulargewicht |
335.28 g/mol |
IUPAC-Name |
1-[2-[(4,6-dinitro-1H-benzimidazol-5-yl)amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H13N7O5/c20-12-14-2-4-17(12)3-1-13-10-8(18(21)22)5-7-9(16-6-15-7)11(10)19(23)24/h5-6,13H,1-4H2,(H,14,20)(H,15,16) |
InChI-Schlüssel |
TWIJWWZUONGTIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)CCNC2=C(C=C3C(=C2[N+](=O)[O-])N=CN3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
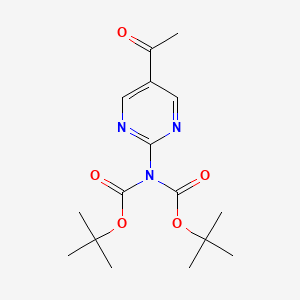

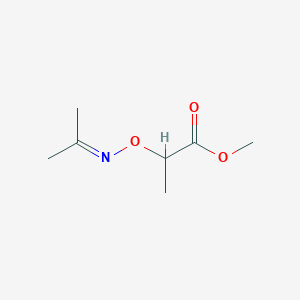
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
